molecular formula C15H19ClN2O3 B7572129 N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide

N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide

Cat. No. B7572129
M. Wt: 310.77 g/mol
InChI Key: KNXIMHBFRWUKQY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide, also known as CX-614, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. CX-614 has been extensively studied for its potential therapeutic benefits in various neurological and psychiatric disorders.

Mechanism of Action

N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide acts as a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the brain. It enhances the activity of AMPA receptors by increasing the affinity of the receptor for glutamate, prolonging the open time of the receptor channel, and increasing the frequency of channel opening.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide are mediated by its action on AMPA receptors. It enhances synaptic plasticity and memory formation by increasing the strength and stability of synaptic connections between neurons. It also promotes neuroprotection by reducing the susceptibility of neurons to oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide has several advantages as a research tool in neuroscience. It is a potent and selective positive allosteric modulator of AMPA receptors, which allows for the specific modulation of synaptic plasticity and memory formation. It is also relatively stable and easy to synthesize, which makes it a convenient tool for in vitro and in vivo experiments.
However, N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide also has some limitations. Its effects on AMPA receptors can be dose-dependent and may vary depending on the experimental conditions. It may also have off-target effects on other ionotropic glutamate receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide. One direction is to further investigate its potential therapeutic benefits in neurological and psychiatric disorders, particularly in clinical trials. Another direction is to explore its effects on other ionotropic glutamate receptors and their potential therapeutic applications. Additionally, the development of more selective and potent positive allosteric modulators of AMPA receptors could provide new insights into the mechanisms of synaptic plasticity and memory formation.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide involves the reaction of 4-chlorobenzoyl chloride with 2,3-dihydroxytetrahydrofuran in the presence of triethylamine to form 4-(2,3-dihydroxytetrahydrofuran-4-yl)benzoyl chloride. This intermediate is then reacted with piperidine-1-carboxamide in the presence of triethylamine to yield N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide.

Scientific Research Applications

N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide has been studied extensively for its potential therapeutic benefits in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to enhance synaptic plasticity and memory formation in animal models, and has demonstrated neuroprotective effects against oxidative stress and excitotoxicity.

properties

IUPAC Name

N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c16-12-1-3-13(4-2-12)17-15(19)18-7-5-11(6-8-18)14-20-9-10-21-14/h1-4,11,14H,5-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXIMHBFRWUKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2OCCO2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide

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